3-Cyclopropyl-3-methoxy-3H-diazirene
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Overview
Description
3-Cyclopropyl-3-methoxy-3H-diazirene is a compound belonging to the diazirine family, which are small, photo-reactive molecules. Diazirines are characterized by a three-membered ring containing one carbon and two nitrogen atoms. These compounds are known for their ability to generate carbenes upon exposure to ultraviolet light, making them valuable tools in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methoxy-3H-diazirene typically involves the following steps:
Oximation: The starting ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation or Mesylation: The oxime is then treated with tosyl or mesyl chloride to form a tosyl or mesyl oxime.
Formation of Diaziridine: The tosyl or mesyl oxime is treated with ammonia to produce the diaziridine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-methoxy-3H-diazirene undergoes several types of chemical reactions, primarily involving the generation of carbenes:
Photochemical Reactions: Upon exposure to ultraviolet light, the diazirine ring breaks, releasing nitrogen gas and forming a reactive carbene species.
Thermal Reactions: Heating the compound can also induce carbene formation.
Insertion Reactions: The generated carbene can insert into various C-H, O-H, and N-H bonds.
Common Reagents and Conditions
Ultraviolet Light: Typically around 350-365 nm for photochemical activation.
Heat: Generally in the range of 110-130°C for thermal activation.
Oxidizing Agents: Iodine and triethylamine, silver oxide, or oxalyl chloride for the oxidation step in synthesis.
Major Products Formed
The primary product formed from the reactions of this compound is the corresponding carbene, which can further react to form various insertion products depending on the available bonds in the reaction environment .
Scientific Research Applications
3-Cyclopropyl-3-methoxy-3H-diazirene has several scientific research applications:
Biological Target Identification: Used in photoaffinity labeling to study interactions between biomolecules such as proteins and nucleic acids.
Proteomics: Helps in identifying and characterizing protein interactions.
Polymer Crosslinking: Utilized in the formation of crosslinked polymer networks for enhanced material properties.
Adhesion Studies: Employed in studying and improving the adhesion properties of various materials
Mechanism of Action
The primary mechanism of action for 3-Cyclopropyl-3-methoxy-3H-diazirene involves the generation of carbenes upon activation by ultraviolet light or heat. These carbenes are highly reactive and can insert into various bonds, forming new chemical linkages. This property makes diazirines valuable in labeling and crosslinking applications, where precise control over bond formation is required .
Comparison with Similar Compounds
Similar Compounds
3H-Diazirine: A simpler diazirine compound with similar carbene-generating properties.
Trifluoromethyl Aryl Diazirines: These compounds are often used in biological applications due to their enhanced reactivity and stability.
Uniqueness
3-Cyclopropyl-3-methoxy-3H-diazirene is unique due to its specific substituents, which can influence its reactivity and the types of interactions it can undergo. The cyclopropyl and methoxy groups may provide additional stability or reactivity compared to other diazirines, making it suitable for specialized applications .
Properties
CAS No. |
140651-35-0 |
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Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3-cyclopropyl-3-methoxydiazirine |
InChI |
InChI=1S/C5H8N2O/c1-8-5(6-7-5)4-2-3-4/h4H,2-3H2,1H3 |
InChI Key |
AJMXWFACZVBMPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1(N=N1)C2CC2 |
Origin of Product |
United States |
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